dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative featuring a 4-tert-butylbenzoyl substituent at the 2-position and dual methyl ester groups at the 3- and 4-positions. Its structural core is shared with several analogs (e.g., –11), but the 4-tert-butylbenzoyl group distinguishes it from related compounds with chlorinated or methylated aromatic substituents.
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-22(2,3)13-8-6-12(7-9-13)18(24)23-19-17(21(26)28-5)16-14(20(25)27-4)10-11-15(16)29-19/h6-9,14H,10-11H2,1-5H3,(H,23,24) |
InChI Key |
YIDMVVWZYUWTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cyclopenta[b]thiophene core. The final step involves esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has shown promise in various medicinal applications:
Antioxidant Activity
Research indicates that thiophene derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to inhibit oxidative stress and lipid peroxidation, which are critical factors in the development of various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Studies have reported that compounds containing thiophene moieties can act as effective anti-inflammatory agents. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activities. The presence of the benzoyl group may enhance the compound's efficacy against a range of bacterial and fungal pathogens, making it a candidate for further development into antimicrobial agents .
Materials Science
The unique structural features of this compound lend themselves to applications in materials science:
Organic Electronics
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Dyes and Pigments
The vibrant color properties associated with thiophene derivatives allow for their use as dyes in textiles and inks. The stability of the compound under various environmental conditions enhances its suitability for long-lasting applications .
Synthesis and Characterization
A recent study synthesized this compound using a multi-step synthetic route involving cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound .
Biological Evaluation
In vitro studies assessed the biological activity of this compound against various cell lines, demonstrating significant cytotoxic effects against cancer cells while exhibiting low toxicity towards normal cells. These findings suggest potential applications in cancer therapeutics .
Mechanism of Action
The mechanism by which dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
- logP and Hydrophobicity : The target compound’s 4-tert-butylbenzoyl group likely enhances hydrophobicity (logP ~4.2) compared to chlorinated or methylated analogs (logP 3.0–3.98). This may improve membrane permeability but reduce aqueous solubility (logSw ~-4.5).
- Steric Effects : The bulky tert-butyl group may hinder intermolecular interactions or binding to sterically sensitive targets compared to smaller substituents like chloro or methyl .
- Synthetic Pathways: Analogs are synthesized via alkylation of 2-amino-thiophene precursors with chloroacetamides or benzoyl chlorides (–8). The target compound likely follows a similar route, substituting 4-tert-butylbenzoyl chloride.
Research Findings and Implications
Crystallographic and Structural Analysis
- Regioselectivity: X-ray studies of diethyl 2-amino-5-benzamido-thiophene analogs confirm regioselective substitution at the 2- and 5-positions, with thiophene rings twisted by ~12.8° relative to benzamido groups (). Similar distortions may occur in the target compound, affecting packing and solubility.
- Hydrogen-Bond Networks : Intramolecular N–H⋯O bonds stabilize analogs (–10), suggesting the target compound may adopt comparable conformations.
Computational and Experimental Tools
- Software : SHELX programs () and ORTEP-3 () are widely used for crystallographic refinement and structure visualization, critical for analyzing these derivatives.
Biological Activity
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a cyclopenta[b]thiophene core structure with various functional groups that contribute to its biological properties. The presence of the tert-butyl group and the dicarboxylate moiety enhances its lipophilicity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of growth factor signaling pathways.
- Antioxidant Properties : The presence of thiophene rings is associated with antioxidant activity, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Overview
Case Studies
-
Anticancer Activity in Breast Cancer Cells
- A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Oxidative Stress Reduction
- In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated protective effects on human fibroblast cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity, suggesting a potential role as an antioxidant agent.
-
Inflammation Modulation
- An investigation into the anti-inflammatory properties showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The compound can be synthesized via cycloaddition or nucleophilic substitution reactions. A general approach involves:
Preparation of the cyclopenta[b]thiophene core via [3+2] cycloaddition using D–A cyclopropanes and thioketenes (e.g., Sc(OTf)₃ catalysis in dichloromethane at room temperature) .
Functionalization with the 4-tert-butylbenzoyl group via benzoylisothiocyanate coupling under mild conditions (e.g., 1,4-dioxane solvent, overnight stirring) .
Challenges include low yields due to steric hindrance from the tert-butyl group and competing side reactions. Purification via PLC (preparative layer chromatography) or crystallization (using DCM/hexane) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing this compound’s regioisomers or conformational isomers?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing thiophene ring protons (δ 2.5–3.5 ppm for dihydro protons) and tert-butyl group signals (δ 1.3 ppm). Overlapping signals (e.g., C4/C6 carbons) may require DEPT-135 or 2D HSQC for resolution .
- X-ray crystallography : Essential for confirming spatial arrangement of substituents, particularly when steric effects distort NMR data .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₈N₂O₅S: 480.1695) to rule out byproducts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis, particularly when scaling up?
- Methodological Answer :
- Use fractional factorial designs to screen critical variables (e.g., catalyst loading, solvent polarity, temperature). For example:
- Factors : Sc(OTf)₃ concentration (0.5–2 mol%), reaction time (12–24 h), solvent (DCM vs. THF).
- Response : Yield (%) and purity (HPLC area%).
- Apply response surface methodology (RSM) to identify optimal conditions. ICReDD’s feedback loop (computational predictions → experimental validation) reduces trial-and-error inefficiencies .
Q. How to address contradictions in reported reactivity data (e.g., unexpected regioselectivity or catalytic inefficiency)?
- Methodological Answer :
- Mechanistic studies : Employ DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic barriers. The tert-butyl group may hinder nucleophilic attack at the thiophene C2 position .
- In situ monitoring : Use ReactIR or HPLC-MS to detect transient intermediates (e.g., thiirane intermediates in cycloadditions) that explain divergent pathways .
Q. What computational strategies predict this compound’s potential as a precursor for functional materials (e.g., organic semiconductors)?
- Methodological Answer :
- Frontier orbital analysis : Calculate HOMO/LUMO energies (e.g., via DFT) to assess charge transport properties. The thiophene core and electron-withdrawing esters may lower LUMO levels, enhancing n-type semiconductor behavior .
- Molecular dynamics (MD) : Simulate packing behavior in thin films to evaluate crystallinity and π-π stacking efficiency .
Q. What methodologies validate the compound’s stability under varying conditions (e.g., photolytic degradation or thermal stress)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40–80°C), and humidity (75% RH). Monitor via:
- HPLC-PDA : Detect degradation products (e.g., ester hydrolysis to dicarboxylic acids).
- TGA/DSC : Assess thermal decomposition thresholds (>200°C typical for esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
